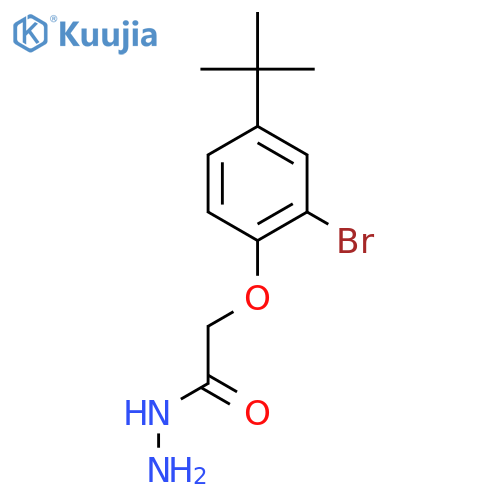

Cas no 52570-06-6 (2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)

52570-06-6 structure

商品名:2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide 化学的及び物理的性質

名前と識別子

-

- 2-[2-Bromo-4-(tert-butyl)phenoxy]acetohydrazide

- 2-[4-(tert-butyl)-2-bromophenoxy]acetohydrazide

- AC1LJ0AQ

- ARONIS005784

- CTK7F1182

- MolPort-000-900-698

- SBB079942

- CCA57006

- AKOS000319433

- 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide

- 2-(2-Bromo-4-(tert-butyl)phenoxy)acetohydrazide

- STK124196

- DTXSID20359486

- 52570-06-6

- CS-0358513

- 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide

-

- MDL: MFCD03916518

- インチ: InChI=1S/C12H17BrN2O2/c1-12(2,3)8-4-5-10(9(13)6-8)17-7-11(16)15-14/h4-6H,7,14H2,1-3H3,(H,15,16)

- InChIKey: QGGHZQNHHOZQRE-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C1=CC(Br)=C(OCC(NN)=O)C=C1)C

計算された属性

- せいみつぶんしりょう: 300.04734g/mol

- どういたいしつりょう: 300.04734g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429183-1g |

2-(2-Bromo-4-(tert-butyl)phenoxy)acetohydrazide |

52570-06-6 | 97% | 1g |

¥2120.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429183-5g |

2-(2-Bromo-4-(tert-butyl)phenoxy)acetohydrazide |

52570-06-6 | 97% | 5g |

¥6830.00 | 2024-05-10 | |

| Crysdot LLC | CD12065088-5g |

2-(2-Bromo-4-(tert-butyl)phenoxy)acetohydrazide |

52570-06-6 | 97% | 5g |

$704 | 2024-07-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024006-500mg |

2-[2-Bromo-4-(tert-butyl)phenoxy]acetohydrazide |

52570-06-6 | 500mg |

3233.0CNY | 2021-07-13 | ||

| TRC | B625225-10mg |

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide |

52570-06-6 | 10mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024006-1g |

2-[2-Bromo-4-(tert-butyl)phenoxy]acetohydrazide |

52570-06-6 | 1g |

4973.0CNY | 2021-07-13 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024006-500mg |

2-[2-Bromo-4-(tert-butyl)phenoxy]acetohydrazide |

52570-06-6 | 500mg |

3233CNY | 2021-05-07 | ||

| A2B Chem LLC | AG40970-500mg |

2-(2-Bromo-4-(tert-butyl)phenoxy)acetohydrazide |

52570-06-6 | 500mg |

$285.00 | 2024-04-19 | ||

| TRC | B625225-50mg |

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide |

52570-06-6 | 50mg |

$ 115.00 | 2022-06-07 | ||

| TRC | B625225-5mg |

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide |

52570-06-6 | 5mg |

$ 50.00 | 2022-06-07 |

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

52570-06-6 (2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬